molecular formula C17H26N4O2S B2563760 N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1235066-89-3

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2563760
CAS No.: 1235066-89-3
M. Wt: 350.48
InChI Key: XMJXVSBOZQDBIQ-UHFFFAOYSA-N
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Description

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring, followed by the introduction of the piperazine moiety and the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperazine-containing molecules. Examples are:

Uniqueness

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h12,15H,2-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXVSBOZQDBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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